Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester
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Overview
Description
Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring an ester functional group and additional substituents that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester typically involves esterification reactions. One common method is the reaction of benzoic acid derivatives with alcohols in the presence of acid catalysts. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-acetyl-, 2-(2,3-dimethylbutoxy)-2-propenyl ester: shares similarities with other benzoic acid derivatives, such as methyl benzoate and ethyl benzoate.
Unique Features: The presence of the 2-(2,3-dimethylbutoxy)-2-propenyl ester group distinguishes it from other benzoic acid derivatives, contributing to its unique chemical and biological properties.
Highlighting Uniqueness
The unique structural features of this compound, such as the specific ester group and substituents, make it a valuable compound for research and industrial applications. Its distinct reactivity and potential biological activity set it apart from other similar compounds.
Properties
CAS No. |
663904-19-6 |
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Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(2,3-dimethylbutoxy)prop-2-enyl 3-acetylbenzoate |
InChI |
InChI=1S/C18H24O4/c1-12(2)13(3)10-21-14(4)11-22-18(20)17-8-6-7-16(9-17)15(5)19/h6-9,12-13H,4,10-11H2,1-3,5H3 |
InChI Key |
SSDWFWCHLBAYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)COC(=C)COC(=O)C1=CC=CC(=C1)C(=O)C |
Origin of Product |
United States |
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